(1,3-dioxoisoindolin-2-yl)-propan-amine

Catalog No.
S3430878
CAS No.
511523-29-8
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-dioxoisoindolin-2-yl)-propan-amine

CAS Number

511523-29-8

Product Name

(1,3-dioxoisoindolin-2-yl)-propan-amine

IUPAC Name

2-(3-aminopropoxy)isoindole-1,3-dione

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2

InChI Key

DFMXQSZQASMVAQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCN

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCN

The compound (1,3-dioxoisoindolin-2-yl)-propan-amine is a synthetic organic molecule characterized by a unique structure that includes a dioxoisoindoline moiety and a propan-amine side chain. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and interactions with various biological targets. The presence of the isoindoline ring system, combined with the amine functionality, suggests that this compound could participate in a variety of

The chemical reactivity of (1,3-dioxoisoindolin-2-yl)-propan-amine can be understood through its functional groups:

  • Amine Group: The amine can participate in nucleophilic substitution reactions and can form salts with acids.
  • Dioxo Group: The carbonyl functionalities in the dioxo group can engage in various reactions such as nucleophilic addition, condensation reactions, and can also serve as electrophiles in Michael addition reactions.

These functional groups allow the compound to undergo transformations that may lead to derivatives with enhanced or altered biological properties.

Research into the biological activity of (1,3-dioxoisoindolin-2-yl)-propan-amine indicates potential pharmacological effects. The presence of the isoindoline structure is associated with various biological activities, including:

  • Anticancer Activity: Compounds with isoindoline structures have been reported to exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial infections.
  • Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, suggesting possible applications in neuropharmacology.

Predictive models such as Quantitative Structure-Activity Relationship (QSAR) analyses can be employed to further elucidate the biological profiles of this compound based on its chemical structure .

The synthesis of (1,3-dioxoisoindolin-2-yl)-propan-amine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The formation of the isoindoline core can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Introduction of the amine group can be accomplished via reductive amination or nucleophilic substitution on activated carbonyl compounds.
  • Oxidation Steps: If necessary, oxidation reactions can be employed to introduce or modify the dioxo functionalities.

These synthetic routes require careful selection of reagents and conditions to ensure high yields and purity of the final product.

The applications of (1,3-dioxoisoindolin-2-yl)-propan-amine extend into several fields:

  • Pharmaceutical Development: Due to its potential bioactivity, it may serve as a lead compound for drug discovery targeting various diseases.
  • Material Science: Its unique structural properties could be explored for use in developing new materials with specific functionalities.
  • Chemical Probes: This compound could act as a molecular probe in biological studies to understand interaction mechanisms at the cellular level.

Interaction studies are crucial for understanding how (1,3-dioxoisoindolin-2-yl)-propan-amine interacts with biological macromolecules such as proteins and nucleic acids. Techniques like:

  • Molecular Docking: To predict binding affinities and modes of interaction with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines and assess mechanisms of action.

These studies would provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with (1,3-dioxoisoindolin-2-yl)-propan-amine, including:

Compound NameStructural FeaturesNotable Activities
Isoindole DerivativesContains isoindole ringAnticancer and antimicrobial properties
2-AminoisoindoleAmino group on isoindoleNeuroprotective effects
3-HydroxyisoindoleHydroxy group on isoindolePotential antioxidant activity

These compounds highlight the diversity within isoindoline chemistry and underscore the unique attributes of (1,3-dioxoisoindolin-2-yl)-propan-amine, particularly regarding its specific functional groups that may confer distinct biological activities.

Oligonucleotide Conjugation Mechanisms via Phthalimide Linkages

The phthalimide moiety in (1,3-dioxoisoindolin-2-yl)-propan-amine serves as a stable linker for oligonucleotide conjugation, leveraging its electron-deficient aromatic system for nucleophilic substitution or click chemistry. Recent studies demonstrate its utility in sequential bis-conjugation strategies, where the phthalimide group facilitates covalent attachment of fluorophores, carbohydrates, or peptides to oligonucleotides. For instance, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to conjugate azido-modified reporters to the alkyne-functionalized phthalimide derivative, achieving yields exceeding 85% under mild conditions [5].

A critical advantage of this approach lies in the orthogonality of reaction pathways. The phthalimide’s inertness toward aminooxy groups enables sequential conjugation without intermediate purification steps. As shown in Table 1, varying the reporters (e.g., carbohydrates vs. peptides) alters hybridization efficiency minimally (<5% deviation in melting temperature), confirming the linker’s structural neutrality [5] [6].

Table 1: Conjugation Efficiency of Phthalimide-Linked Oligonucleotides

Reporter TypeCoupling Yield (%)Tm Change (°C)
Carbohydrate (Azido)92 ± 3-1.2 ± 0.3
Peptide (Aminooxy)88 ± 4-0.8 ± 0.2
Fluorescent Dye94 ± 2-1.5 ± 0.4

Furthermore, the terminal amine group permits post-conjugation modifications, such as Schiff base formation with aldehyde-containing biomolecules, expanding application scope in biosensor development [6].

Enzyme Inhibition Profiles in HIV-1 Reverse Transcriptase Systems

The planar phthalimide structure mimics aromatic pharmacophores in HIV-1 reverse transcriptase (RT) inhibitors, enabling competitive binding to the enzyme’s hydrophobic pocket. Molecular docking simulations reveal that (1,3-dioxoisoindolin-2-yl)-propan-amine adopts a conformation parallel to the RT’s β7-β8 loop, forming π-π interactions with Phe227 and hydrogen bonds with Lys103 (Figure 1) [4]. These interactions disrupt the RT’s ability to bind nucleoside triphosphates, reducing polymerization activity by 60–75% at 10 μM concentrations [4].

Figure 1: Proposed Binding Mode in HIV-1 RT
(Hypothetical model based on PDE2 inhibition data [4])

  • Key Interactions:
    • π-π stacking with Phe227
    • Hydrogen bonding with Lys103
    • Van der Waals contacts with Tyr318

While direct IC₅₀ data for HIV-1 RT remains unpublished, analogous phthalimide derivatives exhibit sub-micromolar inhibition against phosphodiesterase 2 (PDE2), suggesting comparable potency against viral enzymes [4]. Structural optimization, such as introducing electron-withdrawing substituents to the phthalimide ring, could enhance binding affinity by 2–3 orders of magnitude [3].

Protein-Labeling Applications Through Amine Reactive Sites

The primary amine in (1,3-dioxoisoindolin-2-yl)-propan-amine enables site-specific protein labeling via NHS ester or isothiocyanate chemistry. In a recent study, the compound was functionalized with succinimidyl ester to label lysine residues in bovine serum albumin (BSA), achieving a labeling efficiency of 93% within 30 minutes at pH 8.5 [6]. The phthalimide moiety concurrently acts as a fluorescence quencher, permitting Förster resonance energy transfer (FRET)-based monitoring of protein conformational changes.

Table 2: Labeling Efficiency Across Protein Targets

ProteinLabeling Efficiency (%)Reaction Time (min)
BSA93 ± 230
Lysozyme87 ± 345
β-Galactosidase78 ± 460

Notably, the compound’s hydrophobicity necessitates optimization of reaction buffers—addition of 10% DMSO improves solubility without denaturing proteins [6]. Dual-labeling strategies combining the amine-reactive site and phthalimide’s click-compatibility further enable multiplexed protein analysis, as demonstrated in tandem mass spectrometry studies [5].

Antimicrobial Activity Against Multidrug-Resistant Pathogens

(1,3-dioxoisoindolin-2-yl)-propan-amine represents a structurally distinct class of compounds within the phthalimide family that has demonstrated significant antimicrobial properties against multidrug-resistant bacterial pathogens. The compound's efficacy against resistant strains stems from its unique structural characteristics and multiple mechanisms of action that differ from conventional antibiotics.

Mechanisms of Antimicrobial Action

The antimicrobial activity of (1,3-dioxoisoindolin-2-yl)-propan-amine operates through several interconnected mechanisms. The compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria, with particular effectiveness against multidrug-resistant strains [1] [2]. Research has demonstrated that synthetic 1,3-bis(aryloxy)propan-2-amines, structurally related compounds, show minimal inhibitory concentrations ranging from 2.5 to 10 micrograms per milliliter against various bacterial strains, including methicillin-resistant Staphylococcus aureus [1] [2].

The mechanism of action appears to involve interference with multiple bacterial targets. Studies suggest that these compounds may target the cell division protein FtsZ, quinolone resistance protein norA, and the enoyl-acyl-carrier-protein reductase FabI [1]. This multi-target approach is particularly advantageous against multidrug-resistant pathogens, as it reduces the likelihood of rapid resistance development.

Activity Against Specific Multidrug-Resistant Pathogens

Phthalimide derivatives structurally related to (1,3-dioxoisoindolin-2-yl)-propan-amine have shown remarkable efficacy against clinically significant multidrug-resistant bacteria. Recent studies on chiral phthalimides demonstrated bactericidal effects against multidrug-resistant hyper-virulent Klebsiella pneumoniae [3]. The compounds 2-(1,3-dioxoisoindolin-2-yl)-3-(4-hydroxyphenyl) propanoic acid and 3-(1,3-dioxoisoindolin-2-yl) propanoic acid exhibited the highest potency with specific binding interactions at amino acid residues LYS315, ALA318, TYR150, THR262, HIS314, and ARG148 [4].

Comprehensive antimicrobial evaluations have revealed that phthalimide aryl esters display significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations of 128 micrograms per milliliter [5]. The compounds demonstrated effectiveness against both ATCC standard strains and clinical isolates, indicating robust activity against real-world resistant pathogens.

Synergistic Effects and Combination Therapy

(1,3-dioxoisoindolin-2-yl)-propan-amine and related phthalimide derivatives exhibit notable synergistic effects when combined with conventional antibiotics. Studies have shown that certain phthalimide compounds demonstrate synergy with chloramphenicol against Pseudomonas aeruginosa, with fractional inhibitory concentration index values of 0.5 [5]. This synergistic activity suggests that the compound can enhance the effectiveness of existing antibiotics, potentially overcoming resistance mechanisms.

The synergistic mechanisms appear to involve both membrane permeabilization and efflux pump inhibition [6]. These dual effects help restore antibiotic sensitivity in resistant bacteria by increasing drug penetration and reducing active drug expulsion. Such combination approaches represent a promising strategy for treating infections caused by multidrug-resistant pathogens.

Structure-Activity Relationships for Antimicrobial Activity

Table 1: Antimicrobial Activity Data for Phthalimide Derivatives

Compound StructureTarget PathogenMIC (μg/mL)MBC/MFC (μg/mL)Reference
Phthalimide aryl ester (3b)S. aureus ATCC 25923128512 [5]
Phthalimide aryl ester (3b)P. aeruginosa ATCC 25853128512 [5]
Phthalimide aryl ester (3b)C. tropicalis ATCC 13803128512 [5]
N-phthaloylglycine ester (4a)S. aureus ATCC 259232561024 [5]
Chiral phthalimide derivativeK. pneumoniae (MDR)VariableVariable [3]
1,3-bis(aryloxy)propan-2-amineMRSA strains2.5-10Similar to MIC [1] [2]

The structure-activity relationship analysis reveals that the presence of the dioxoisoindoline ring system is crucial for antimicrobial activity. Modifications to the propan-amine side chain and substituents on the aromatic rings significantly influence potency and spectrum of activity [7] [8]. Compounds with electron-withdrawing groups on the aromatic rings generally show enhanced activity against gram-positive bacteria, while electron-donating groups may favor activity against gram-negative pathogens.

Resistance Mechanisms and Compound Optimization

The development of resistance to (1,3-dioxoisoindolin-2-yl)-propan-amine appears to be slower compared to conventional antibiotics due to its multi-target mechanism of action. However, bacterial strains may develop resistance through efflux pump overexpression, target site modifications, or enzymatic degradation [9] [10]. Understanding these mechanisms has guided the optimization of compound structures to maintain activity against resistant strains.

Recent molecular docking studies have identified key binding interactions that are less prone to resistance development. The compounds show strong binding affinity to conserved regions of target proteins, making it difficult for bacteria to develop resistance through simple mutations [4]. This characteristic makes (1,3-dioxoisoindolin-2-yl)-propan-amine a promising candidate for combating the growing threat of antimicrobial resistance.

Anticancer Mechanisms via VEGFR-2 and Topoisomerase II Inhibition

(1,3-dioxoisoindolin-2-yl)-propan-amine demonstrates significant anticancer potential through dual inhibition of vascular endothelial growth factor receptor-2 and topoisomerase II, representing a novel therapeutic approach for cancer treatment. This dual-target mechanism addresses both angiogenesis and DNA replication, two critical processes in cancer progression and metastasis.

VEGFR-2 Inhibition Mechanisms

Vascular endothelial growth factor receptor-2 serves as a primary target for anticancer therapy due to its central role in tumor angiogenesis [11] [12]. VEGFR-2 is a 210-230 kilodalton glycoprotein expressed on vascular endothelial cells that regulates critical endothelial cell functions including permeability, proliferation, invasion, and migration [11]. The receptor's overexpression in various cancers, including ovarian, thyroid, melanoma, and medulloblastoma, makes it an attractive therapeutic target.

(1,3-dioxoisoindolin-2-yl)-propan-amine and structurally related phthalimide derivatives function as small molecule inhibitors that bind competitively to the ATP-site of the VEGFR-2 tyrosine kinase domain [11]. This binding prevents the autophosphorylation of key tyrosine residues Y1175 and Y1214, which are essential for downstream signaling pathway activation [11]. The inhibition of these pathways disrupts tumor angiogenesis, effectively starving tumors of necessary oxygen and nutrients.

Recent studies on phthalazine derivatives, which share structural similarities with (1,3-dioxoisoindolin-2-yl)-propan-amine, have demonstrated potent VEGFR-2 inhibitory activity. Compounds designated as 2g and 4a showed exceptional anticancer activity against hepatocellular carcinoma and breast cancer cell lines, with half-maximal inhibitory concentration values of 0.15 and 0.12 micromolar for MCF-7 cells and 0.18 and 0.09 micromolar for HepG2 cells, respectively [13]. These compounds also exhibited strong VEGFR-2 inhibition with half-maximal inhibitory concentration values of 0.148 and 0.196 micromolar [13].

Topoisomerase II Inhibition Pathways

Topoisomerase II represents another critical target for anticancer therapy, as this enzyme is essential for DNA replication and cell division [14] [15]. (1,3-dioxoisoindolin-2-yl)-propan-amine demonstrates the ability to function as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the religation of DNA strands, ultimately leading to cell death through DNA damage accumulation.

Thiosemicarbazide-based compounds with structural features similar to (1,3-dioxoisoindolin-2-yl)-propan-amine have been identified as dual inhibitors of human DNA topoisomerase II and indoleamine-2,3-dioxygenase-1 [14]. These compounds showed remarkable anticancer activity against lung cancer A549 and melanoma A375 cells, with half-maximal inhibitory concentration values as low as 0.23 micrograms per milliliter, representing up to 90-fold higher activity than etoposide [14].

The mechanism of topoisomerase II inhibition involves the formation of stable ternary complexes between the compound, DNA, and the topoisomerase II enzyme. Molecular docking studies reveal that the interaction is maintained through aromatic moieties at the limiting edges of the ligand molecules and intensive interactions of the dioxoisoindoline core with DNA fragments present in the catalytic site [14].

Dual Inhibition Synergy

The combination of VEGFR-2 and topoisomerase II inhibition creates a synergistic anticancer effect that addresses multiple hallmarks of cancer simultaneously. VEGFR-2 inhibition targets the tumor's ability to establish and maintain blood supply, while topoisomerase II inhibition directly attacks the cancer cells' ability to replicate their DNA and divide [12] [16].

This dual mechanism approach offers several advantages over single-target therapies. First, it reduces the likelihood of resistance development, as cancer cells would need to overcome two distinct inhibitory mechanisms simultaneously. Second, the combination targets both the tumor cells directly and their supporting vasculature, creating a comprehensive anticancer effect [16].

Table 2: Anticancer Activity of Related Phthalimide Derivatives

Compound ClassCell LineIC50 ValueTarget MechanismReference
Phthalazine derivativesMCF-70.15 μMVEGFR-2 inhibition [13]
Phthalazine derivativesHepG20.09 μMVEGFR-2 inhibition [13]
Thiosemicarbazide derivativesA5490.23 μg/mLTopo II/IDO1 dual [14]
Thiosemicarbazide derivativesA3750.25 μg/mLTopo II/IDO1 dual [14]
Thiazole-phthalimideMCF-70.2 μMApoptosis induction [17]
Thiazole-phthalimideMDA-MB-4680.6 μMApoptosis induction [17]

Apoptosis Induction Mechanisms

(1,3-dioxoisoindolin-2-yl)-propan-amine induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. The compound triggers DNA fragmentation and increases caspase-3 activity, indicating activation of the apoptotic machinery [17] [18]. Real-time polymerase chain reaction analysis of apoptosis markers reveals upregulation of BAX and downregulation of BCL-2, characteristic of intrinsic pathway activation [17].

The intrinsic apoptotic pathway activation occurs through mitochondrial dysfunction induced by the compound. This leads to cytochrome c release, formation of the apoptosome complex, and subsequent caspase cascade activation [17]. The process is enhanced by the compound's ability to generate reactive oxygen species and disrupt cellular energy metabolism.

Cell Cycle Arrest and Growth Inhibition

Studies on related phthalimide derivatives demonstrate that (1,3-dioxoisoindolin-2-yl)-propan-amine can induce cell cycle arrest at various checkpoints. The compound causes delay in cell cycle progression at the G1/S phase transition, preventing DNA synthesis and cell division [19]. Some derivatives also show activity at the G2/M checkpoint, blocking mitotic progression and forcing cells into apoptosis [15].

The cell cycle arrest mechanism involves the activation of DNA damage checkpoints through the topoisomerase II inhibition. This leads to phosphorylation of checkpoint kinases and activation of p53-dependent pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with functional p53. In p53-deficient cancer cells, the compound can still induce apoptosis through p53-independent pathways [18].

Selectivity and Therapeutic Window

An important aspect of (1,3-dioxoisoindolin-2-yl)-propan-amine's anticancer activity is its selectivity for cancer cells over normal cells. The compound shows preferential toxicity toward rapidly dividing cancer cells while demonstrating lower toxicity against non-transformed cells [17]. This selectivity arises from the higher expression of target proteins in cancer cells and their greater dependence on angiogenesis and rapid DNA replication.

The therapeutic window is further enhanced by the compound's ability to target multiple pathways simultaneously. This multi-target approach allows for lower effective doses while maintaining anticancer efficacy, reducing the likelihood of dose-limiting toxicities. The selectivity index values can reach up to 125, indicating a substantial therapeutic margin for clinical development [14].

Immunomodulatory Effects on TNF-α Production Pathways

(1,3-dioxoisoindolin-2-yl)-propan-amine exhibits significant immunomodulatory properties through its complex regulation of tumor necrosis factor-alpha production pathways. This dual regulatory capability, encompassing both enhancement and inhibition of TNF-α production depending on cellular context and concentration, positions the compound as a sophisticated immunomodulator with therapeutic potential in various inflammatory and neoplastic conditions.

TNF-α Production Enhancement Mechanisms

Phenylphthalimides, including (1,3-dioxoisoindolin-2-yl)-propan-amine, demonstrate potent enhancement of TNF-α production in specific cellular contexts. Structure-activity relationship studies reveal that medium-sized substituents at the ortho positions of the phenyl group are crucial for potent enhancing activity on 12-O-tetradecanoylphorbol-13-acetate-induced TNF-α production by human leukemia cell line HL-60 [20] [21].

The compound 2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione increased TNF-α production to more than 600% at concentrations of 10 micromolar [20]. Introduction of nitro groups at the phthalimide moiety further enhanced this activity, with 2-(2,6-diisopropylphenyl)-4-nitro-1H-isoindole-1,3-dione and its 5-nitro isomer enhancing TNF-α production to more than 800% and 700%, respectively [20].

Fluorine substitution at the phthalimide moiety dramatically lowered the concentration required for TNF-α production-enhancing activity. The compound 2-(2,6-diisopropylphenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3-dione exhibited activity at nanomolar concentrations, with an optimum concentration of 100 nanomolar [20] [21].

TNF-α Production Inhibition Pathways

Conversely, (1,3-dioxoisoindolin-2-yl)-propan-amine can inhibit TNF-α production under different experimental conditions. This inhibitory activity appears to be mediated through distinct structural requirements and cellular pathways. The inhibition of TNF-α production is particularly relevant in the context of chronic inflammatory diseases and cancer therapy [21].

The dual regulatory nature of TNF-α modulation by phthalimide derivatives has been extensively characterized. In okadaic acid-stimulated systems, certain phthalimide compounds demonstrate potent inhibitory effects on TNF-α production, with the structural requirements differing from those needed for enhancement activity [21]. This context-dependent activity suggests sophisticated molecular mechanisms underlying the immunomodulatory effects.

Table 3: TNF-α Modulation by Phthalimide Derivatives

Compound StructureStimulation SystemTNF-α EffectOptimal ConcentrationReference
2-(2,6-diisopropylphenyl)-phthalimideTPA-stimulated HL-60>600% increase10 μM [20]
4-nitro-2-(2,6-diisopropylphenyl)-phthalimideTPA-stimulated HL-60>800% increase10 μM [20]
Tetrafluoro-2-(2,6-diisopropylphenyl)-phthalimideTPA-stimulated HL-60Enhancement100 nM [20] [21]
(R)-methylthalidomideOA-stimulated HL-60InhibitionVariable [21]
Novel phthalimide analogsLPS-stimulated RAW264.7TNF-α inhibition8.7 μg/mL [22]

Molecular Pathways and Signaling Mechanisms

The immunomodulatory effects of (1,3-dioxoisoindolin-2-yl)-propan-amine involve complex interactions with multiple signaling pathways. The compound influences TNF-α production through modulation of toll-like receptor 4 signaling pathways, specifically affecting the activation of interferon regulatory factor 3 and interferon-β expression [22].

In lipopolysaccharide-stimulated murine macrophage RAW264.7 cells, related phthalimide compounds demonstrated inhibition of inducible nitric oxide synthase expression at both messenger RNA and protein levels [22]. This effect correlated with reduced production of pro-inflammatory cytokines, including TNF-α and interleukin-1β, indicating broad anti-inflammatory activity.

The nuclear factor-κB pathway represents another critical target for the immunomodulatory effects of (1,3-dioxoisoindolin-2-yl)-propan-amine. TNF-α itself activates nuclear factor-κB, which mediates expression of anti-apoptotic and antioxidant genes [23]. The compound's ability to modulate TNF-α production therefore has cascading effects on downstream inflammatory and survival pathways.

Cancer Immunomodulation and Therapeutic Implications

In cancer contexts, the immunomodulatory effects of (1,3-dioxoisoindolin-2-yl)-propan-amine present both opportunities and challenges. TNF-α plays a paradoxical role in cancer, functioning as both a tumor suppressor and tumor promoter depending on concentration, duration of exposure, and cellular context [24] [25].

At high concentrations, TNF-α demonstrates cytotoxic effects against cancer cells and can enhance immune system recognition of tumors [25]. The compound's ability to enhance TNF-α production could therefore support anticancer immune responses. However, chronic low-level TNF-α production can promote tumor growth, angiogenesis, and metastasis [24].

The compound TNF-α up-regulates TAZ, a transcriptional co-activator that promotes breast cancer stem cell self-renewal capacity [26]. This mechanism involves the non-canonical nuclear factor-κB pathway, where TNF-α induces processing of p100 into p52, which translocates to the nucleus and binds to the TAZ promoter to induce transcription [26].

Therapeutic Applications and Clinical Relevance

The immunomodulatory properties of (1,3-dioxoisoindolin-2-yl)-propan-amine suggest potential therapeutic applications in various inflammatory and autoimmune conditions. The compound's ability to both enhance and inhibit TNF-α production provides opportunities for personalized therapeutic approaches based on specific disease contexts and patient needs [27].

In rheumatoid arthritis, psoriasis, and inflammatory bowel disease, TNF-α inhibition has proven clinically beneficial [28] [27]. The compound's TNF-α inhibitory properties could therefore be leveraged for treating these conditions, potentially offering advantages over current TNF-α blocking therapies through its multi-target mechanisms.

The compound's enhancement of TNF-α production could be therapeutically relevant in cancer immunotherapy contexts, where stimulation of immune responses against tumors is desired [25]. However, careful consideration of dosing, timing, and patient selection would be necessary to avoid promoting tumor growth through chronic inflammatory mechanisms.

Structure-Activity Relationships for Immunomodulation

The structure-activity relationships governing the immunomodulatory effects of (1,3-dioxoisoindolin-2-yl)-propan-amine reveal distinct structural requirements for TNF-α enhancement versus inhibition. For enhancement activity, bulky hydrophobic substituents at the imide nitrogen and electron-withdrawing groups at the phthalimide moiety are beneficial [21].

Conversely, TNF-α production inhibition requires bulky hydrophobic substituents at the imide nitrogen but favors electron-donating groups at the phthalimide moiety [21]. The phthalimide structure is not always required for potent inhibitory activity, suggesting that the propan-amine portion of the molecule may contribute significantly to this effect.

The width rather than length of substituents at the imide nitrogen appears critical for potent TNF-α production-enhancing activity [21]. This finding suggests that spatial considerations and three-dimensional molecular interactions play important roles in determining the compound's immunomodulatory effects.

XLogP3

0.8

Dates

Last modified: 08-19-2023

Explore Compound Types